

# Comparative Analysis of Folate Receptor Alpha (FRα) Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The folate receptor alpha (FR $\alpha$ ), a protein overexpressed in a variety of solid tumors—including over 90% of ovarian and endometrial cancers—while having minimal expression in normal tissues, has emerged as a clinically validated and highly promising target for cancer therapy.[1] This differential expression allows for tumor-selective drug delivery, minimizing off-target toxicity. A range of therapeutic modalities have been developed to exploit this target, from small-molecule inhibitors to complex antibody-drug conjugates (ADCs). This guide provides a comparative analysis of Idetrexed, a novel small-molecule inhibitor, against other prominent FR $\alpha$ -targeting agents, with a focus on their mechanisms of action, clinical performance, and experimental methodologies.

#### **Overview of FRα-Targeting Agents**

The landscape of FRα-targeted therapies is diverse, with each agent employing a unique strategy to induce cancer cell death. The primary agents discussed in this comparison are Idetrexed, the FDA-approved ADC Elahere® (mirvetuximab soravtansine-gynx), and two other clinical-stage ADCs, MORAb-202 and STRO-002.



| Feature               | Idetrexed (ALT-<br>107)                    | Elahere®<br>(mirvetuximab<br>soravtansine) | MORAb-202                              | STRO-002                                          |
|-----------------------|--------------------------------------------|--------------------------------------------|----------------------------------------|---------------------------------------------------|
| Drug Class            | Small-Molecule<br>Drug Conjugate           | Antibody-Drug<br>Conjugate (ADC)           | Antibody-Drug<br>Conjugate (ADC)       | Antibody-Drug Conjugate (ADC)                     |
| Target                | Folate Receptor<br>α (FRα)                 | Folate Receptor<br>α (FRα)                 | Folate Receptor<br>α (FRα)             | Folate Receptor<br>α (FRα)                        |
| Mechanism/Payl<br>oad | Thymidylate<br>Synthase (TS)<br>Inhibition | Microtubule<br>Inhibitor (DM4)             | Microtubule<br>Inhibitor<br>(Eribulin) | Tubulin Inhibitor<br>(Hemiasterlin<br>derivative) |
| Key Clinical Trial    | Phase 1<br>(CCR3941<br>Study)[1]           | Phase 3<br>(MIRASOL)[2][3]                 | Phase 1/2<br>(NCT03386942)<br>[4][5]   | Phase 1 (STRO-<br>002-GM1)[6]                     |
| Development<br>Status | Phase 2<br>preparation (2H<br>2025)[1]     | FDA Approved[2] [3]                        | Phase 2[4]                             | Phase 1[7]                                        |

### **Mechanisms of Action & Signaling Pathways**

FR $\alpha$ 's role in tumorigenesis is multifaceted. Beyond its canonical function of transporting folate into cells, it can act as a signaling molecule, activating oncogenic pathways like JAK/STAT3 and ERK.[7][8][9] Upon internalization, FR $\alpha$  can also translocate to the nucleus and function as a transcription factor, further promoting cancer cell proliferation.[7][8]





Folate Receptor Alpha (FRα) Signaling Pathways



#### **Idetrexed (ALT-107)**

Idetrexed is a small-molecule FR $\alpha$ -targeted inhibitor. Its design confers high selectivity for cancer cells overexpressing FR $\alpha$  due to a significantly lower binding affinity for the Reduced Folate Carrier (RFC), which is ubiquitous in normal cells.[1] Once internalized by FR $\alpha$ -expressing cancer cells, Idetrexed inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis, leading to cell cycle arrest and apoptosis.[1][10]





Mechanism of Action of Idetrexed





## Antibody-Drug Conjugates (ADCs): Elahere®, MORAb-202, STRO-002

ADCs represent a major class of FR $\alpha$ -targeting agents. They consist of a monoclonal antibody that specifically binds to FR $\alpha$ , connected via a linker to a potent cytotoxic payload. This modular design allows for the targeted delivery of chemotherapy directly to the tumor cell, sparing healthy tissue.

- Binding: The antibody component of the ADC binds to the FRα on the cancer cell surface.
   [11]
- Internalization: The ADC-FRα complex is internalized by the cell.[11][12]
- Payload Release: Inside the cell, typically within the lysosome, the linker is cleaved, releasing the cytotoxic payload.[11]
- Cell Death: The payload exerts its cell-killing effect. For Elahere, MORAb-202, and STRO-002, the payloads are potent tubulin inhibitors that disrupt the microtubule network, leading to cell cycle arrest and apoptosis.[4][6][12]





General Mechanism of Action for FR $\alpha$ -Targeting ADCs



#### **Clinical Data and Performance**

Quantitative data from key clinical trials highlight the performance and safety profiles of these agents.

#### Idetrexed - Phase 1 (CCR3941 Study) Data

This study evaluated Idetrexed in patients with solid tumors, with expansion cohorts in high-grade serous ovarian cancer (HGSOC).[1][13]

| Parameter                     | Result                                                                                                                                         |  |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Patient Population            | Platinum-resistant HGSOC with moderate-to-<br>high FR $\alpha$ expression (N=25)                                                               |  |
| Objective Response Rate (ORR) | 36% (9 of 25 patients)[1][13]                                                                                                                  |  |
| Key Adverse Events            | Favorable safety profile; most AEs were mild and manageable. Notably, no hematologic toxicity or vision-related side effects were reported.[1] |  |

## Elahere® (mirvetuximab soravtansine) - Phase 3 (MIRASOL) Data

The MIRASOL trial was a confirmatory Phase 3 study that led to the full FDA approval of Elahere for FR $\alpha$ -positive, platinum-resistant ovarian cancer.[2][3][5]



| Parameter                                 | Elahere® (N=225)                                                                                                                                                  | Investigator's Choice<br>Chemotherapy (N=224)                               |
|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Patient Population                        | FRα-high, platinum-resistant ovarian cancer (1-3 prior lines of therapy)[5]                                                                                       | FRα-high, platinum-resistant ovarian cancer (1-3 prior lines of therapy)[5] |
| Objective Response Rate (ORR)             | 41.9% - 42%[3][4][5]                                                                                                                                              | 15.9%[3][5]                                                                 |
| Median Duration of Response (DOR)         | 6.8 - 6.9 months[4][14]                                                                                                                                           | 4.5 months[4]                                                               |
| Median Progression-Free<br>Survival (PFS) | 5.59 - 5.62 months[5][11]                                                                                                                                         | 3.98 months[5][11]                                                          |
| Median Overall Survival (OS)              | 16.85 months[3][5]                                                                                                                                                | 13.34 months[3][5]                                                          |
| Key Grade ≥3 Adverse Events               | Blurred vision, keratopathy, abdominal pain, fatigue, diarrhea, dry eye, nausea, peripheral neuropathy.[5] Lower rates of severe AEs compared to chemotherapy.[2] | -                                                                           |
| Boxed Warning                             | Ocular Toxicity[14]                                                                                                                                               | -                                                                           |

#### Clinical-Stage ADCs:

- MORAb-202: In a Phase 1 expansion in platinum-resistant ovarian cancer, ORRs of 35.4%
  (at 0.9 mg/kg) and 31.6% (at 1.2 mg/kg) were observed. The most common treatmentemergent adverse event was interstitial lung disease (ILD)/pneumonitis, which was lowgrade in most patients.[4][5]
- STRO-002: In a Phase 1 trial in heavily pretreated ovarian cancer patients, an ORR of 24% was reported.[6] The agent was noted for being well-tolerated, with a potential to overcome the ocular toxicity that is a known issue with other ADCs.[3][8]

### **Experimental Protocols and Workflows**



## Protocol: Idetrexed Phase 1b/II IDOL Study (NCT04900673)

- Objective: To evaluate the safety, tolerability, and preliminary efficacy of Idetrexed in combination with the PARP inhibitor olaparib.[10][15]
- Patient Population: Patients with high-grade serous ovarian cancer refractory to conventional treatment, with documented medium to high FRα expression.[10][15]
- Methodology: A dose-escalation (Phase 1b) and dose-expansion (Phase 2a) study. Idetrexed
  is administered intravenously on days 1 and 15 of each cycle, while olaparib is administered
  orally twice daily on days 1-7 and 15-21.[10] The study aims to determine the maximum
  tolerated dose (MTD) of the combination and then assess key efficacy endpoints like ORR
  and PFS.[15]

### Protocol: Elahere® Phase 3 MIRASOL Study (NCT04209855)

- Objective: To compare the efficacy and safety of mirvetuximab soravtansine versus investigator's choice of single-agent chemotherapy.[5]
- Patient Population: 453 patients with platinum-resistant ovarian cancer whose tumors express high levels of FRα, and who have received one to three prior systemic treatment regimens.[5]
- Methodology: A randomized, open-label, active-controlled Phase 3 trial. Patients were
  randomized to receive either Elahere (6 mg/kg adjusted ideal body weight) every 3 weeks or
  investigator's choice of chemotherapy (paclitaxel, pegylated liposomal doxorubicin, or
  topotecan). The primary endpoint was progression-free survival, with key secondary
  endpoints including ORR and overall survival.[5][14]





Simplified Clinical Trial Experimental Workflow

#### Conclusion

The therapeutic landscape for FR $\alpha$ -positive cancers is rapidly evolving, offering new hope for patients with difficult-to-treat malignancies. Elahere has set a new standard of care in platinum-resistant ovarian cancer, demonstrating survival benefits over chemotherapy.[2] Idetrexed presents a compelling alternative with a distinct mechanism of action and a potentially superior safety profile, notably lacking the ocular and hematologic toxicities associated with some ADCs. [1] Meanwhile, next-generation ADCs like MORAb-202 and STRO-002 are exploring different payloads and linker technologies to further optimize the therapeutic window.[4][16] The comparative data suggest that while ADCs have shown significant efficacy, the unique profile of the small-molecule inhibitor Idetrexed warrants its continued development, both as a monotherapy and in combination with other targeted agents like PARP inhibitors.[15] The choice of therapy will increasingly depend on patient-specific factors, including the precise level of FR $\alpha$  expression, prior treatments, and management of potential toxicities.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Farletuzumab Eisai Inc AdisInsight [adisinsight.springer.com]
- 2. Antibody-drug conjugate MORAb-202 exhibits long-lasting antitumor efficacy in TNBC PDx models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sutro Biopharma Initiates Phase I Clinical Trial of STRO-002 for the Treatment of Ovarian and Endometrial Cancers | Sutro Biopharma, Inc. [sutrobio.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Safety and efficacy of MORAb-202 in patients (pts) with platinum-resistant ovarian cancer (PROC): Results from the expansion part of a phase 1 trial. ASCO [asco.org]
- 6. onclive.com [onclive.com]
- 7. STRO-002-GM1 | Sutro Biopharma, Inc. [sutrobio.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Profile of farletuzumab and its potential in the treatment of solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farletuzumab Overview Creative Biolabs [creativebiolabs.net]
- 12. assaygenie.com [assaygenie.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Farletuzumab Wikipedia [en.wikipedia.org]
- 15. Targeting FRA with MORAb-202: Enhancing TNBC Therapy through Antitumor Activity and Bystander Effect [synapse.patsnap.com]
- 16. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Folate Receptor Alpha (FRα)
   Targeting Agents]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b580062#comparative-analysis-of-idetrexed-and-other-fr-targeting-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com